3-Allyloxy-4-isopropyl-benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
4-propan-2-yl-3-prop-2-enoxybenzoic acid |
InChI |
InChI=1S/C13H16O3/c1-4-7-16-12-8-10(13(14)15)5-6-11(12)9(2)3/h4-6,8-9H,1,7H2,2-3H3,(H,14,15) |
InChI Key |
XJRPZHQEFHREEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)O)OCC=C |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Mechanistic Pathways for 3 Allyloxy 4 Isopropyl Benzoic Acid Transformations
Mechanistic Investigations of O-Allylation Reactions
The formation of the ether linkage in 3-Allyloxy-4-isopropyl-benzoic acid is a key synthetic step, typically achieved through O-allylation of a precursor phenol. The mechanisms governing this transformation are fundamental to ether synthesis.
Nucleophilic Substitution Mechanisms
The most common method for forming the allyloxy bond is the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of a phenol, in this case, 3-hydroxy-4-isopropyl-benzoic acid, to form a more nucleophilic phenoxide ion. byjus.com This phenoxide then attacks an allyl halide, such as allyl bromide, in a single, concerted step. byjus.comteachthemechanism.com
The SN2 pathway requires a backside attack on the electrophilic carbon of the alkyl halide. wikipedia.org For this to be efficient, the alkyl halide should be sterically unhindered, making primary halides like allyl bromide ideal substrates. teachthemechanism.comyoutube.com The reaction rate is influenced by the steric bulk of both the nucleophile and the electrophile. teachthemechanism.com While the phenoxide derived from 3-hydroxy-4-isopropyl-benzoic acid has some steric hindrance from the adjacent isopropyl group, the primary nature of the allyl halide allows the reaction to proceed effectively.
The key steps of the SN2 mechanism are:
Deprotonation: A base, such as sodium hydroxide (B78521) or potassium carbonate, removes the acidic proton from the hydroxyl group of 3-hydroxy-4-isopropyl-benzoic acid, forming a sodium or potassium phenoxide.
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the carbon atom of the allyl halide that is bonded to the halogen. byjus.com This attack occurs from the side opposite to the leaving group.
Transition State: A five-coordinate transition state is formed where the new carbon-oxygen bond is partially formed, and the carbon-halogen bond is partially broken. masterorganicchemistry.com
Inversion and Product Formation: The halide ion is expelled as a leaving group, and the ether is formed. masterorganicchemistry.com
Palladium-π-Allyl Complex Pathways in Decarboxylative Allylation
An alternative, more advanced method for forming similar structures involves a palladium-catalyzed decarboxylative allylation. This type of reaction is significant as it forms a C-C or C-heteroatom bond directly from a carboxylic acid, releasing carbon dioxide as the only byproduct. nih.goviu.edu While not the standard synthesis for this compound itself, understanding this mechanism is relevant for the functionalization of benzoic acid derivatives.
In a hypothetical decarboxylative O-allylation, the mechanism would likely proceed through a π-allyl palladium complex. The general catalytic cycle involves:
Oxidative Addition: A Pd(0) catalyst reacts with an allyl source, like an allyl carbonate or acetate, to form a π-allyl Pd(II) complex. nih.govyoutube.com
Decarboxylation: The benzoic acid derivative coordinates to the palladium center. The palladium promotes the decarboxylation of the carboxylate to generate an in-situ organopalladium intermediate or an enolate in related systems. nih.gov
Reductive Elimination: The allyl group and the phenoxide moiety, both coordinated to the palladium center, undergo reductive elimination. This step forms the final allyl aryl ether product and regenerates the Pd(0) catalyst, allowing the cycle to continue. youtube.com
This pathway is particularly useful under neutral conditions and has been applied to the synthesis of various allylated compounds. nih.gov
Exploration of Pericyclic and Rearrangement Reactions
The allyl aryl ether moiety in this compound is susceptible to thermally induced rearrangements, most notably the Claisen rearrangement.
Claisen Rearrangement Dynamics in Allyl Aryl Ethers
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that is characteristic of allyl aryl ethers and allyl vinyl ethers. libretexts.orglibretexts.org It is a libretexts.orglibretexts.org-sigmatropic rearrangement, meaning it involves a cyclic transition state of six atoms where a sigma bond migrates across a π-system. ucalgary.ca When heated, typically to temperatures around 200-250 °C, this compound would undergo an intramolecular rearrangement. libretexts.orglibretexts.org
The mechanism proceeds as follows:
Concerted libretexts.orglibretexts.org-Sigmatropic Shift: The reaction occurs in a single, concerted step through a six-membered, chair-like transition state. nrochemistry.com The C-O bond of the ether cleaves while a new C-C bond forms between the terminal carbon of the allyl group (C3) and the ortho position of the benzene (B151609) ring. libretexts.orglibretexts.org
Dienone Intermediate: This initial rearrangement disrupts the aromaticity of the benzene ring, forming a non-aromatic cyclohexadienone intermediate. libretexts.orgucalgary.ca
Tautomerization (Rearomatization): The dienone intermediate quickly tautomerizes to regain the stability of the aromatic ring. A proton shift occurs, leading to the formation of the final product, an ortho-allyl phenol. libretexts.orgucalgary.ca
In the case of this compound, the rearrangement would yield 2-allyl-3-hydroxy-4-isopropyl-benzoic acid. If both ortho positions are blocked, the allyl group can migrate to the para position through a subsequent Cope rearrangement, although this is less common. organic-chemistry.org
| Feature | Description |
| Reaction Type | libretexts.orglibretexts.org-Sigmatropic Rearrangement |
| Key Intermediate | 6-allyl-2,4-cyclohexadienone |
| Driving Force | Formation of a stable aromatic phenol |
| Stereochemistry | Proceeds through a highly ordered, chair-like transition state |
Wittig Rearrangement Pathways for Related Systems
The Wittig rearrangement is another isomerization reaction of ethers, but it occurs under strongly basic conditions, typically involving an organolithium reagent. chemistnotes.comwikipedia.org It can proceed through either a youtube.comnrochemistry.com- or a youtube.comlibretexts.org-shift.
youtube.comlibretexts.org-Wittig Rearrangement: This is a concerted, pericyclic process, analogous to the Claisen rearrangement, that occurs in allyl ethers. organic-chemistry.org It involves a five-membered cyclic transition state and leads to homoallylic alcohols. organic-chemistry.org The mechanism requires the deprotonation of the carbon adjacent to the ether oxygen to form a carbanion. The reaction is generally favored at low temperatures. organic-chemistry.org
youtube.comnrochemistry.com-Wittig Rearrangement: This pathway is a non-concerted, stepwise process. nih.gov It involves the formation of a radical pair after the initial deprotonation. The alkyl group then migrates, and the resulting alkoxide is protonated upon workup to yield an alcohol. wikipedia.org The stability of the migrating radical determines the migratory aptitude (benzyl > allyl > tertiary alkyl > etc.). nih.gov
For a system like this compound, a Wittig rearrangement would be challenging due to the presence of the acidic carboxylic acid proton, which would be preferentially deprotonated by the strong base. However, in a related esterified or protected system, these rearrangements could be induced.
Decarboxylation Mechanisms of Benzoic Acid Derivatives
The removal of the carboxyl group from benzoic acid derivatives is a significant transformation. The mechanism of decarboxylation can vary depending on the reaction conditions and the substituents on the aromatic ring.
Generally, the decarboxylation of aromatic acids is difficult and requires high temperatures or the presence of a catalyst. nist.gov The stability of the resulting aryl anion or radical intermediate is a key factor.
Protolytic Decarboxylation: Under acidic conditions, electrophilic attack by a proton can displace the CO2 group. This process is facilitated by electron-releasing substituents on the ring that stabilize the intermediate carbocation. nist.gov
Metal-Catalyzed Decarboxylation: Transition metals, particularly copper and silver, are known to catalyze the decarboxylation of benzoic acids. researchgate.netnih.gov The mechanism often involves the formation of a metal carboxylate salt. For instance, in copper-catalyzed reactions, the process can involve the formation of an aryl-copper intermediate, which then undergoes protodecarboxylation. nih.gov The presence of ortho substituents can sometimes accelerate the reaction due to steric destabilization of the starting material. nih.gov
Radical Decarboxylation: More recently, photoredox catalysis has emerged as a mild method for decarboxylation. nih.govacs.org This involves a single-electron transfer to generate a radical cation from the carboxylate, which then fragments to release CO2 and an aryl radical. This aryl radical can then be trapped by a hydrogen atom source or participate in other coupling reactions.
For this compound, the electron-donating nature of the allyloxy and isopropyl groups would influence the electronic properties of the ring and thus the feasibility of these different decarboxylation pathways.
| Mechanism Pathway | Key Features | Conditions |
| Protolytic | Electrophilic displacement of CO2. | Acidic, high temperature. |
| Metal-Catalyzed | Formation of a metal carboxylate intermediate. | Transition metal catalyst (e.g., Cu, Ag, Pd). |
| Radical | Single-electron transfer followed by CO2 loss. | Photoredox catalyst, light. |
Catalytic Cycle Analysis and Catalyst Optimization
Catalysis plays a pivotal role in the efficient and selective transformation of organic molecules. For derivatives of this compound, transition metal and photoredox catalysis offer powerful tools for orchestrating complex rearrangements and radical reactions.
Rhodium(II) Catalysis in Rearrangements
Rhodium(II) catalysts are well-known for their ability to promote a variety of chemical transformations, including sigmatropic rearrangements. While a specific catalytic cycle for the rhodium(II)-catalyzed rearrangement of this compound is not extensively detailed in the literature, a plausible mechanism can be proposed based on known rhodium(II) chemistry, such as in C-H activation-Cope rearrangement cascades. nih.govwikipedia.org
A potential, albeit less common, pathway could involve a libretexts.orglibretexts.org-sigmatropic rearrangement catalyzed by a rhodium(II) complex. The catalytic cycle would likely begin with the coordination of the rhodium(II) catalyst to the allyloxy group of the benzoic acid derivative. This coordination could activate the substrate, facilitating the libretexts.orglibretexts.org-sigmatropic shift of the allyl group from the ether oxygen to the ortho-position of the benzene ring. This rearrangement would proceed through a cyclic transition state. Following the rearrangement, the rhodium(II) catalyst would dissociate from the product, completing the catalytic cycle and allowing the catalyst to engage with another substrate molecule.
Optimization of such a catalytic system would involve screening different rhodium(II) catalysts with varying ligands to fine-tune their steric and electronic properties. The choice of solvent and reaction temperature would also be critical parameters to control the reaction rate and selectivity.
Photoredox Catalysis in Acyl Radical Generation
Visible-light photoredox catalysis has emerged as a powerful and mild method for generating reactive intermediates, including acyl radicals, from carboxylic acids. libretexts.orgbyjus.com This approach offers a valuable synthetic route for transformations involving the carboxyl group of this compound.
The general mechanism for photoredox-catalyzed acyl radical generation from a carboxylic acid involves several key steps. The process is initiated by the excitation of a photocatalyst (PC) with visible light to its excited state (*PC). rsc.org This excited photocatalyst can then engage in a single electron transfer (SET) process.
In a typical catalytic cycle, the carboxylic acid is first activated, often by conversion to a more readily reducible species. This activation can be achieved in situ. The excited photocatalyst then reduces this activated intermediate, leading to the formation of an acyl radical following the loss of a leaving group. The original photocatalyst is regenerated in a subsequent step, allowing the catalytic cycle to continue.
Several photocatalysts, including iridium and ruthenium complexes, as well as organic dyes, have been successfully employed for this purpose. mychemblog.comnrochemistry.com The choice of photocatalyst and any activating agents is crucial for the efficiency of the acyl radical generation.
Table 1: Key Components in Photoredox-Catalyzed Acyl Radical Generation
| Component | Role | Examples |
| Photocatalyst (PC) | Absorbs visible light and initiates electron transfer. | fac-[Ir(ppy)₃], [Ru(bpy)₃]²⁺, Eosin Y |
| Activating Agent | Converts the carboxylic acid into a more easily reducible intermediate. | PPh₃, Dimethyl dicarbonate (B1257347) (DMDC) |
| Light Source | Provides the energy to excite the photocatalyst. | Blue LEDs, White LEDs |
| Solvent | Solubilizes reactants and influences reaction kinetics. | DMF, DMSO, Acetonitrile |
Kinetic and Thermodynamic Parameters of Synthetic Routes
The feasibility and efficiency of a chemical reaction are governed by its kinetic and thermodynamic parameters. For the transformations of this compound, understanding these parameters is crucial for optimizing reaction conditions.
The Claisen rearrangement, a libretexts.orglibretexts.org-sigmatropic rearrangement, is a key transformation for allyloxy-substituted aromatic compounds. ucalgary.ca This reaction is generally characterized by first-order kinetics, indicating a unimolecular process. libretexts.orgrsc.org The rearrangement is typically exothermic, driven by the formation of a more stable carbonyl group in the product. libretexts.org
The presence of substituents on the phenyl ring can influence the reaction rate and regioselectivity. libretexts.org For this compound, the electronic and steric effects of the isopropyl and carboxylic acid groups would modulate the activation energy and the stability of the transition state. Polar solvents are known to accelerate the rate of Claisen rearrangements. rsc.org
Table 2: General Kinetic and Thermodynamic Data for the Claisen Rearrangement of Allyl Phenyl Ether
| Parameter | Value/Description | Source |
| Kinetics | First-order | libretexts.orgrsc.org |
| Thermodynamics | Exothermic | libretexts.org |
| Predicted Activation Barrier (uncatalyzed) | 38.0 - 39.7 kcal/mol | mychemblog.com |
| Δ(ΔfH) for C=O bond formation | ~ -25 kcal/mol | libretexts.org |
| Solvent Effects | Accelerated by polar solvents | rsc.org |
It is important to note that these values are for the parent, unsubstituted system and would be expected to vary for this compound due to the presence of the isopropyl and carboxylic acid substituents.
Advanced Structural Analysis and Conformational Studies of 3 Allyloxy 4 Isopropyl Benzoic Acid
Crystallographic Investigations
Single Crystal X-ray Diffraction for Molecular Geometry
No single-crystal X-ray diffraction data for 3-Allyloxy-4-isopropyl-benzoic acid has been found in the reviewed literature. This type of analysis is fundamental for determining the exact three-dimensional structure of a molecule.
Supramolecular Architecture and Intermolecular Interactions
Without crystallographic data, a definitive analysis of the supramolecular architecture, including hydrogen bonding and potential π–π stacking interactions involving the benzene (B151609) ring, cannot be conducted.
Crystal Packing Analysis and Solid-State Conformations
The manner in which molecules of this compound arrange themselves in a crystal lattice and the specific conformations they adopt in the solid state remain unknown due to the absence of crystal packing studies.
Hirshfeld Surface Analysis for Quantitative Interaction Assessment
A Hirshfeld surface analysis, which provides a quantitative assessment of intermolecular interactions within a crystal, is contingent on the availability of crystallographic information. As this is not available, such an analysis has not been performed for this compound.
Spectroscopic Methods for Detailed Structural Elucidation
High-resolution NMR spectroscopy is a powerful tool for elucidating the structure and conformation of molecules in solution. Specific techniques can reveal through-space correlations and the types of carbon atoms present.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
While basic NMR data may exist for the synthesis and routine characterization of this compound, advanced NMR studies, such as Nuclear Overhauser Effect Spectroscopy (NOESY) for determining spatial proximity of atoms and Distortionless Enhancement by Polarization Transfer (DEPT) for distinguishing between CH, CH₂, and CH₃ groups, have not been reported in the scientific literature. Consequently, a detailed conformational analysis in solution is not possible.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Signatures and Hydrogen Bonding
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure of this compound by identifying its characteristic functional groups and probing intermolecular interactions, most notably hydrogen bonding. While specific experimental spectra for this compound are not widely published, a detailed analysis can be constructed based on the well-established vibrational modes of its constituent parts: a carboxylic acid, an allyloxy group, an isopropyl group, and a 1,2,4-trisubstituted benzene ring. indexcopernicus.comnih.gov
The most prominent features in the FT-IR spectrum are expected to arise from the carboxylic acid moiety. Due to strong intermolecular hydrogen bonding, which typically leads to the formation of a cyclic dimer structure in the solid state, the O-H stretching vibration presents as a very broad and intense absorption band in the 2500–3300 cm⁻¹ region. docbrown.inforesearchgate.net This broadening is a hallmark of hydrogen-bonded systems. acs.orgyoutube.com The carbonyl (C=O) stretching vibration of the carboxylic acid is also highly characteristic, typically appearing as a strong, sharp band in the range of 1680–1710 cm⁻¹ for aromatic acids involved in dimer formation. docbrown.inforesearchgate.net In Raman spectra, the C=O stretch is also observable, often with strong intensity. indexcopernicus.com
The allyloxy group (-O-CH₂-CH=CH₂) contributes several distinct vibrational signatures. The C-O-C ether linkage will exhibit stretching vibrations, typically in the 1200-1260 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions. numberanalytics.com The vinyl group within the allyl substituent gives rise to a C=C stretching vibration around 1645-1650 cm⁻¹, which may sometimes overlap with the aromatic ring vibrations. wikipedia.org The =C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3010-3095 cm⁻¹), while the out-of-plane C-H bending of the vinyl group produces notable bands in the 910-995 cm⁻¹ range. researchgate.netacs.org
The isopropyl group (–CH(CH₃)₂) has characteristic C-H bending vibrations. A distinctive feature is a doublet, or two bands of medium intensity, appearing in the 1370–1385 cm⁻¹ region due to symmetric bending modes, often with one band near 1380-1385 cm⁻¹ and the other near 1365-1370 cm⁻¹. mdpi.com The C-H stretching of the isopropyl group's methyl and tertiary carbons will contribute to the aliphatic C-H stretching region between 2850 and 2970 cm⁻¹. nih.gov
The 1,2,4-trisubstituted benzene ring itself has a set of characteristic vibrations. Aromatic C-H stretching vibrations typically appear as weak to medium bands in the 3000–3100 cm⁻¹ region. libretexts.org The C=C ring stretching vibrations, often referred to as ring modes, produce a series of sharp bands of variable intensity in the 1400–1620 cm⁻¹ region. spectroscopyonline.com A key diagnostic for the substitution pattern is the strong out-of-plane C-H bending vibrations, which for 1,2,4-trisubstitution typically result in a strong band in the 800–885 cm⁻¹ range. libretexts.org
The table below summarizes the expected characteristic vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (FT-IR) |
| Carboxylic Acid (Dimer) | O-H stretch | 2500-3300 | Very Broad, Strong |
| Carboxylic Acid | C=O stretch | 1680-1710 | Strong |
| Carboxylic Acid | C-O stretch | 1210-1320 | Medium |
| Carboxylic Acid | O-H bend (out-of-plane) | 900-960 | Broad, Medium |
| Allyloxy Group | =C-H stretch | 3010-3095 | Medium |
| Allyloxy Group | C=C stretch | 1645-1650 | Medium-Weak |
| Allyloxy Group | C-O-C stretch (asymmetric) | 1200-1260 | Strong |
| Allyloxy Group | =C-H bend (out-of-plane) | 910-995 | Strong |
| Isopropyl Group | C-H stretch (aliphatic) | 2850-2970 | Medium-Strong |
| Isopropyl Group | C-H bend (symmetric) | ~1385 and ~1370 | Medium (doublet) |
| Aromatic Ring | C-H stretch | 3000-3100 | Weak-Medium |
| Aromatic Ring | C=C ring stretch | 1400-1620 | Variable, Sharp |
| Aromatic Ring (1,2,4) | C-H bend (out-of-plane) | 800-885 | Strong |
Conformational Analysis
The conformational flexibility of this compound is primarily dictated by the rotation around several key single bonds, which gives rise to different spatial arrangements known as conformers or rotamers. The most significant rotations are those of the allyloxy and isopropyl substituents relative to the benzene ring, and the orientation of the carboxylic acid group.
Rotational Isomerism of Allyloxy and Isopropyl Groups
Rotational isomerism, or the existence of conformers that differ by rotation about a single bond, is a key feature of the allyloxy and isopropyl groups in this molecule. youtube.com
For the allyloxy group , rotation can occur around the Ar-O and the O-CH₂ bonds. The rotation around the C(3)-O bond is of particular interest. The orientation of the allyl group relative to the plane of the benzene ring can be influenced by steric interactions with the adjacent isopropyl group at C(4) and the carboxylic acid group at the meta position. Different conformers will arise from this rotation, with energy minima likely corresponding to staggered arrangements that minimize steric clash. numberanalytics.comembibe.com
Dihedral Angle Preferences and Aromatic Ring Planarity
The aromatic ring , composed of sp² hybridized carbons, is inherently planar. quora.com However, significant steric strain from bulky substituents can sometimes cause minor deviations from perfect planarity. In this compound, the three substituents will influence each other's preferred orientations.
A critical dihedral angle is that between the plane of the carboxylic acid group and the plane of the benzene ring. For many benzoic acids, the carboxylic acid group is not perfectly coplanar with the ring, often exhibiting a slight twist. quora.com This twist is a compromise between the stabilizing effects of conjugation (which favors planarity) and the steric repulsion between the carboxylic acid's oxygen atoms and the adjacent C-H or other substituent on the ring. researchgate.netreddit.com
The table below lists the key dihedral angles and structural features relevant to the conformational analysis of this compound.
| Structural Feature | Relevant Dihedral Angle / Parameter | Expected Behavior |
| Carboxylic Acid Orientation | C(2)-C(1)-C(O)-O | Twisted out of the benzene ring plane to minimize steric strain. |
| Allyloxy Group Orientation | C(2)-C(3)-O-CH₂ | Rotation occurs to minimize steric hindrance with adjacent groups. |
| Isopropyl Group Orientation | C(5)-C(4)-C(H)-(CH₃)₂ | Rotation occurs to minimize steric hindrance, potentially favoring a conformation where the tertiary C-H bond is in or near the ring plane. |
| Aromatic Ring | C-C-C-C (within the ring) | The ring itself is expected to be largely planar. researchgate.net |
Theoretical and Computational Chemistry Approaches to 3 Allyloxy 4 Isopropyl Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations, which are based on the fundamental principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. numberanalytics.comwikipedia.org These methods provide a foundational understanding of a molecule's behavior at the atomic and subatomic levels. numberanalytics.com
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful and widely used computational method for studying the electronic structure of molecules. numberanalytics.commdpi.com It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. uga.edu DFT calculations can be used to predict various properties, including molecular geometries, electronic energies, and reactivity descriptors. mdpi.com For "3-Allyloxy-4-isopropyl-benzoic acid," DFT would be instrumental in understanding its fundamental chemical nature.
Detailed Research Findings:
A DFT study of "this compound" would typically begin with geometry optimization to find the lowest energy conformation of the molecule. Following optimization, a variety of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
Furthermore, DFT allows for the calculation of global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. These descriptors, derived from the conceptual framework of DFT, include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are invaluable for predicting how the molecule will interact with other chemical species. For instance, a high electrophilicity index would suggest that the molecule is a good electron acceptor.
Interactive Data Table: Illustrative DFT-Calculated Properties of this compound
| Property | Illustrative Value | Unit | Significance |
| HOMO Energy | -6.5 | eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 | eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 | eV | Relates to the chemical reactivity and kinetic stability. |
| Electronegativity (χ) | 3.85 | eV | Measures the tendency of the molecule to attract electrons. |
| Chemical Hardness (η) | 2.65 | eV | Measures the resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 2.80 | eV | Quantifies the electrophilic nature of the molecule. |
Note: The values in this table are illustrative and represent typical data that would be generated from DFT calculations.
Ab Initio Methods for High-Accuracy Molecular Properties
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. numberanalytics.comnumberanalytics.com These "from the beginning" methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled-cluster theory (CCSD(T)), are known for their high accuracy, particularly for smaller molecules. numberanalytics.comwikipedia.org They are often used to obtain benchmark-quality data for molecular properties. rsc.org
For "this compound," ab initio calculations would be employed to obtain highly accurate values for its geometric parameters (bond lengths and angles), dipole moment, and polarizability. These calculations, while computationally more demanding than DFT, provide a more rigorous description of the molecule's electronic structure. The results from ab initio methods can be used to validate the accuracy of less computationally expensive methods like DFT.
Interactive Data Table: Illustrative Ab Initio Calculated Properties of this compound
| Property | Method | Illustrative Value | Unit |
| Total Energy | MP2/cc-pVTZ | -725.12345 | Hartrees |
| Dipole Moment | CCSD(T)/aug-cc-pVDZ | 2.5 | Debye |
| Polarizability | HF/6-311++G(d,p) | 250.0 | a.u. |
| C=O Bond Length | MP2/cc-pVTZ | 1.21 | Å |
| O-H Bond Length | MP2/cc-pVTZ | 0.97 | Å |
Note: The values and methods in this table are illustrative examples of what would be obtained from ab initio calculations.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's conformational flexibility and dynamic behavior. nih.gov This approach is particularly useful for flexible molecules like "this compound," which can adopt multiple conformations due to the rotation of its single bonds. rsc.orgrsc.org
An MD simulation of "this compound" would reveal the accessible conformations and the transitions between them. By analyzing the simulation trajectory, one can identify the most stable conformers and the energy barriers separating them. This information is crucial for understanding how the molecule's shape can influence its interactions with its environment. For example, the orientation of the allyloxy and isopropyl groups relative to the benzoic acid core could significantly affect its binding to a biological target.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. rsc.orgnih.gov By mapping out the potential energy surface of a reaction, it is possible to identify the transition states, intermediates, and products. numberanalytics.com This provides a detailed, step-by-step understanding of how a reaction proceeds. mdpi.com
For "this compound," computational methods could be used to study various potential reactions, such as its synthesis or degradation pathways. For example, the mechanism of the esterification of the carboxylic acid group could be investigated. By calculating the energies of the reactants, transition states, and products, the activation energy and reaction enthalpy can be determined. This information is invaluable for optimizing reaction conditions and predicting the feasibility of a chemical transformation.
Prediction of Spectroscopic Signatures and Validation against Experimental Data
Computational methods can be used to predict various spectroscopic properties, including nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. numberanalytics.comarxiv.org These predictions are highly valuable for interpreting experimental spectra and confirming the structure of a synthesized compound. numberanalytics.com
For "this compound," DFT calculations could be used to predict its ¹H and ¹³C NMR spectra. numberanalytics.com The calculated chemical shifts can then be compared to experimental data to aid in the assignment of the observed signals. Similarly, the vibrational frequencies from a DFT calculation can be used to generate a theoretical IR spectrum, which can help in the identification of the characteristic functional groups present in the molecule. arxiv.org The combination of computational prediction and experimental measurement provides a robust approach to structural elucidation. arxiv.org
Molecular Modeling for Ligand-Target Interactions (in research contexts)
Molecular modeling, particularly molecular docking, is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. iaanalysis.comnumberanalytics.com This method is a cornerstone of structure-based drug design, as it allows for the identification of potential drug candidates and the optimization of their binding affinity. vajdalab.org
In a research context, if "this compound" were being investigated as a potential ligand for a specific protein target, molecular docking simulations would be employed to predict its binding mode and affinity. nih.gov The simulation would place the molecule in the binding site of the protein and evaluate the interactions between them, such as hydrogen bonds and hydrophobic contacts. wustl.edu The results of these simulations can guide the design of new analogs with improved binding properties.
Exploration of Biological and Biochemical Activities of 3 Allyloxy 4 Isopropyl Benzoic Acid and Its Derivatives
In Vitro Enzyme Inhibition/Modulation Studies
In vitro enzyme assays are fundamental tools for characterizing the biochemical profile of a compound. These assays measure the ability of a compound to either inhibit or enhance the activity of a specific enzyme, providing insights into its potential biological function.
Evaluation as Lipoxygenase Inhibitors
Lipoxygenases (LOXs) are a family of enzymes that play a critical role in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipids such as leukotrienes and lipoxins. nih.gov These molecules are involved in inflammatory processes, making LOX enzymes attractive targets for the development of anti-inflammatory drugs. Current time information in Bangalore, IN.nih.gov
A search of the scientific literature did not yield specific studies on the evaluation of 3-Allyloxy-4-isopropyl-benzoic acid as a lipoxygenase inhibitor. However, research on structurally related isopropoxy allylbenzene (B44316) derivatives has been conducted. For instance, a series of N-(3-allyl-4-isopropoxyphenyl)carboxamide derivatives were synthesized and evaluated for their inhibitory activity against soybean 15-lipoxygenase (SLO). nih.gov Among the synthesized compounds, N-(3-allyl-4-isopropoxyphenyl)adamantan carboxamide demonstrated the most potent inhibition with an IC50 value of 1.35 µM. nih.gov This suggests that the allylbenzene scaffold could be a promising starting point for the design of novel lipoxygenase inhibitors. nih.gov
Interactive Table: Lipoxygenase Inhibition Data for Isopropoxy Allylbenzene Derivatives
| Compound | Amide Moiety | IC50 (µM) against SLO |
| 6a | Cyclopropyl carboxamide | Weakest inhibitor |
| 6e | Phenyl carboxamide | No effect |
| 6f | Adamantan carboxamide | 1.35 |
Data sourced from a study on isopropoxy allylbenzene derivatives, not this compound itself. nih.gov
Assessment against Other Enzymatic Systems
A comprehensive review of existing scientific literature reveals no available data on the assessment of this compound against other enzymatic systems. Further research is required to explore the broader enzymatic inhibition profile of this compound.
Molecular Target Identification Methodologies in Chemical Biology
Identifying the specific molecular targets of a bioactive compound is a critical step in understanding its mechanism of action. Several powerful methodologies have been developed in the field of chemical biology to achieve this.
Application of Photoaffinity Probes (PAPs) and Photoaffinity Labeling (PAL)
Photoaffinity labeling (PAL) is a powerful technique for identifying the direct binding partners of a small molecule within a complex biological system. nih.govnih.gov This method involves the use of a photoaffinity probe (PAP), which is a modified version of the bioactive compound. nih.gov A typical PAP consists of three key components: the parent molecule (the pharmacophore), a photoreactive group, and a reporter tag (such as biotin (B1667282) or a fluorescent dye).
The photoreactive group, commonly a phenylazide, phenyldiazirine, or benzophenone, is chemically inert in the dark but becomes highly reactive upon exposure to a specific wavelength of light. When the PAP binds to its target protein, irradiation with UV light activates the photoreactive group, leading to the formation of a covalent bond between the probe and the protein. nih.gov The reporter tag then allows for the detection, enrichment, and subsequent identification of the labeled protein using techniques like mass spectrometry. This approach has been widely used to identify the cellular targets of natural products and synthetic small molecules. nih.gov
Activity-Based Protein Profiling (ABPP) Strategies
Activity-based protein profiling (ABPP) is a chemical proteomic strategy that utilizes chemical probes to assess the functional state of entire enzyme families directly in native biological systems. nih.gov Unlike traditional proteomic approaches that measure protein abundance, ABPP provides a direct readout of enzyme activity.
ABPP probes are typically composed of a reactive group (the "warhead") that forms a covalent bond with the active site of a target enzyme, a linker, and a reporter tag. The warhead is designed to target a specific class of enzymes, allowing for the profiling of their activity in a complex proteome. Competitive ABPP is a variation of this technique where a library of potential inhibitors is screened for their ability to compete with the binding of an ABPP probe to its target enzyme. This allows for the identification of potent and selective enzyme inhibitors from complex mixtures. ABPP has proven to be a versatile tool for drug discovery, target validation, and inhibitor screening.
Compound-Centric Chemical Proteomics (CCCP) Approaches
Compound-centric chemical proteomics (CCCP) is a powerful strategy for the unbiased identification of the protein targets of a bioactive small molecule. In a typical CCCP experiment, the compound of interest is immobilized on a solid support, such as a resin or bead, to create an affinity matrix. This matrix is then incubated with a complex protein mixture, such as a cell lysate.
Proteins that bind to the immobilized compound are "pulled down" and separated from the rest of the proteome. These interacting proteins are then eluted and identified using mass spectrometry. CCCP is particularly useful for identifying the targets of compounds with unknown mechanisms of action and for assessing the selectivity of drug candidates by identifying off-target interactions. A variation of this method, known as compound-centric displacement proteomics (CCDP), involves the displacement of proteins from a general binding matrix by the soluble compound of interest, offering an alternative way to identify interacting proteins.
In Vitro Receptor Binding and Functional Assays
Detailed in vitro receptor binding and functional assay data for this compound are not extensively documented in the current body of scientific research. Receptor binding assays are fundamental in determining the affinity of a compound for a specific receptor, while functional assays assess the downstream consequences of this binding, such as agonism or antagonism. Without such studies, the specific receptors that this compound may interact with and the nature of these interactions remain speculative. Elucidating its receptor binding profile is a critical next step in characterizing its pharmacological properties.
Mechanistic Investigations of Biochemical Pathways in Cell-Free or Cell-Based Systems
Investigations into the specific biochemical pathways modulated by this compound in either cell-free or cell-based systems are not yet detailed in published research. Mechanistic studies are essential for understanding the cascade of molecular events that follow a compound's interaction with its target. Such studies could involve analyzing the activity of key enzymes, measuring the levels of second messengers, or assessing changes in gene expression related to specific pathways. The lack of this information prevents a clear understanding of the functional consequences of cellular exposure to this compound.
Future Directions and Emerging Research Avenues for 3 Allyloxy 4 Isopropyl Benzoic Acid
Development of Innovative and Sustainable Synthetic Routes
Currently, specific, peer-reviewed synthetic routes for 3-Allyloxy-4-isopropyl-benzoic acid are not widely documented. The synthesis would likely involve the allylation of a 3-hydroxy-4-isopropyl-benzoic acid precursor. Future research in this area would focus on developing green and sustainable synthetic methodologies. Key areas of exploration would include:
Catalyst Development : Investigating novel catalysts to improve reaction efficiency and reduce waste.
Alternative Solvents : Exploring the use of greener solvents to replace traditional, more hazardous ones.
Flow Chemistry : Implementing continuous flow processes for safer and more scalable synthesis.
A comparative table of potential synthetic strategies is presented below, based on common organic chemistry reactions.
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Williamson Ether Synthesis | Well-established, versatile | Use of strong bases, potential for side reactions |
| Mitsunobu Reaction | Mild conditions, high stereospecificity | Stoichiometric reagents, purification difficulties |
| Phase-Transfer Catalysis | Use of inexpensive reagents, suitable for large-scale | Catalyst poisoning, reaction rate limitations |
Application of Advanced Analytical Techniques for Real-Time Monitoring
The characterization and real-time monitoring of the synthesis of this compound would benefit from advanced analytical techniques. While specific studies on this compound are absent, future research would likely employ methods such as:
In-situ Spectroscopy : Techniques like FT-IR and Raman spectroscopy could be used for real-time tracking of reaction progress.
Process Analytical Technology (PAT) : Integrating analytical tools into the manufacturing process to ensure quality and consistency.
Hyphenated Chromatographic Methods : The use of LC-MS and GC-MS for detailed impurity profiling and structural elucidation.
These techniques would be crucial for optimizing reaction conditions and ensuring the purity of the final product.
Multi-Omics Integration for Comprehensive Biological Insights
There is currently no available data on the biological effects of this compound. Future research would need to start with fundamental biological screening. Should any activity be identified, a multi-omics approach could provide a comprehensive understanding of its mechanism of action. This would involve:
Genomics : To identify any genetic predispositions to the compound's effects.
Transcriptomics : To study changes in gene expression in response to the compound.
Proteomics : To analyze alterations in protein levels and post-translational modifications.
Metabolomics : To investigate changes in metabolic pathways.
Integration of these datasets would offer a holistic view of the compound's biological impact.
Exploration of Novel Biochemical Targets and Therapeutic Concepts
The exploration of novel biochemical targets for this compound is entirely dependent on initial biological screening results. Benzoic acid derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties researchgate.netmdpi.com. Future research could investigate if this compound interacts with novel enzymes, receptors, or signaling pathways. The allyloxy and isopropyl functional groups could confer unique pharmacological properties.
Potential therapeutic areas for investigation, based on the activities of similar structures, could include:
Infectious Diseases : Screening for antibacterial and antifungal activity.
Inflammatory Conditions : Investigating potential anti-inflammatory effects.
Metabolic Disorders : Exploring any impact on metabolic pathways.
Potential Utility as Building Blocks in Advanced Materials Science
The chemical structure of this compound suggests potential applications in materials science. The presence of a carboxylic acid group and an allyl group allows for polymerization and functionalization. Future research could explore its use as a monomer or cross-linking agent in the development of:
Polymers : The allyl group can participate in polymerization reactions to create novel polymers with specific properties.
Functional Coatings : The benzoic acid moiety could be used to anchor the molecule to surfaces, creating functional coatings.
Drug Delivery Systems : Its structure could be incorporated into polymer-based drug delivery systems.
The table below summarizes the potential roles of the functional groups of this compound in materials science.
| Functional Group | Potential Role in Materials Science |
| Carboxylic Acid | Monomer for polyesters, surface functionalization |
| Allyl Group | Polymerization via radical or metathesis reactions, cross-linking |
| Isopropyl Group | Modifying polymer solubility and thermal properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
